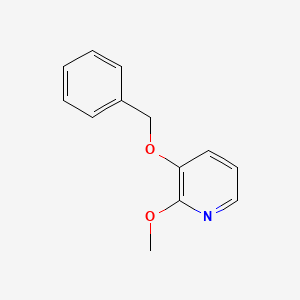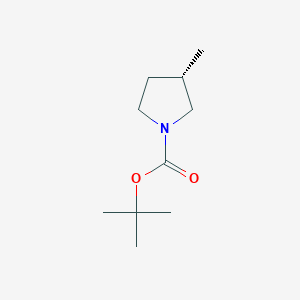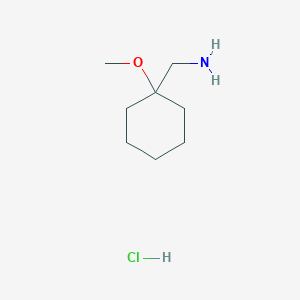
(1-Methoxycyclohexyl)methanamine hydrochloride
Overview
Description
(1-Methoxycyclohexyl)methanamine hydrochloride, also known as 1-MCHM, is an organic compound that has become increasingly popular in scientific research due to its unique properties. It is a versatile molecule that can be used in various applications, including as a reagent, in organic synthesis, and as a biochemical and physiological research tool.
Scientific Research Applications
Analytical Characterization in Biological Matrices
One area where (1-Methoxycyclohexyl)methanamine hydrochloride is significant is in analytical toxicology. De Paoli et al. (2013) conducted a study where they characterized three psychoactive arylcyclohexylamines, including methoxetamine, which is structurally related to (1-Methoxycyclohexyl)methanamine. They developed and validated an analytical method using liquid chromatography and mass spectrometry for determining these compounds in biological fluids like blood and urine (De Paoli et al., 2013).
Synthesis of Biological Active Compounds
Aghekyan et al. (2013) discussed synthesizing new derivatives of (1-phenylcyclopentyl)methanamine, which shares a similar structural motif with (1-Methoxycyclohexyl)methanamine. These derivatives exhibited a broad spectrum of biological activity, showcasing the chemical's potential in developing pharmacologically active substances (Aghekyan et al., 2013).
Neurochemical Profile Predictive of Antidepressant Activity
Muth et al. (1986) studied a novel bicyclic compound, Wy-45,030, an ethyl cyclohexanol derivative, which is structurally similar to (1-Methoxycyclohexyl)methanamine. This compound exhibited a neurochemical profile predictive of antidepressant activity, suggesting potential applications in the field of neuropsychiatric drug development (Muth et al., 1986).
Antimicrobial Activities of Derivatives
Thomas et al. (2010) synthesized derivatives of [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine, highlighting the compound's versatility in creating substances with significant antibacterial and antifungal activities. This underscores its potential use in combating pathogenic strains (Thomas et al., 2010).
Development of Asymmetric Arylation Methods
Yang and Xu (2010) developed a method for preparing highly enantiomerically enriched α-aryl 2- or 3-indolyl-methanamines using a rhodium-catalyzed asymmetric arylation process. This method can be pivotal in synthesizing chiral compounds for various pharmaceutical applications (Yang & Xu, 2010).
properties
IUPAC Name |
(1-methoxycyclohexyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-10-8(7-9)5-3-2-4-6-8;/h2-7,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHGJXNEQBEAGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCCCC1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methoxycyclohexyl)methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




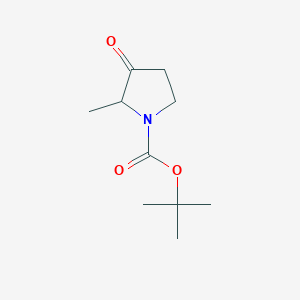
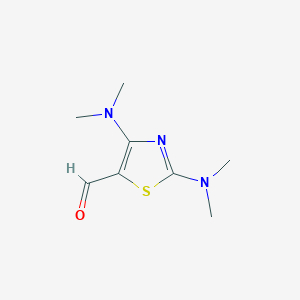


![(3R,4R)-Rel-1-[(tert-butoxy)carbonyl]-4-methylpiperidine-3-carboxylic acid](/img/structure/B1376152.png)

![3-Amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one](/img/structure/B1376154.png)
![9-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1376156.png)
